Chlordecone

Beschreibung

Eigenschaften

IUPAC Name |

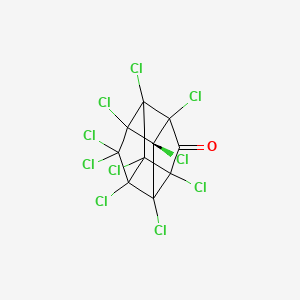

1,2,3,4,6,7,8,9,10,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Cl10O/c11-2-1(21)3(12)6(15)4(2,13)8(17)5(2,14)7(3,16)9(6,18)10(8,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHGDZSESBACKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Cl10O | |

| Record name | KEPONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORDECONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1432 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020770 | |

| Record name | Kepone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Kepone is an odorless colorless crystalline solid. (USCG, 1999), Tan to white, crystalline, odorless solid. [insecticide]; [NIOSH], Solid, WHITE CRYSTALS., Tan to white, crystalline, odorless solid. [insecticide] | |

| Record name | KEPONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordecone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlordecone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLORDECONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1432 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Kepone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0365.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes with decomposition at 662.0 °F (USCG, 1999), Sublimes | |

| Record name | KEPONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Kepone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kepone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0365.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

>100.00 °C (>212.00 °F) | |

| Record name | Kepone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Solubility in water: 4000 mg/L at 100 °C, 0.470 lb/100 lb water at 212 °F, In water, 2.70 mg/L at 25 °C, Soluble in strongly alkaline aqueous solution; readily soluble in acetone, less soluble in benzene & light petroleum, Slightly soluble in hydrocarbon solvents. Soluble in alcohols, ketones, acetic acid., For more Solubility (Complete) data for Kepone (6 total), please visit the HSDB record page., Solubility in water at 20 °C: poor, (212 °F): 0.5% | |

| Record name | KEPONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Kepone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDECONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1432 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Kepone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0365.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.64 g/cu cm at 25 °C | |

| Record name | Kepone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

16.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.94 (Air = 1) | |

| Record name | KEPONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Kepone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.0000003 mmHg at 77 °F (NTP, 1992), 0.0000003 [mmHg], 2.25X10-7 mm Hg at 25 °C, (77 °F): 3 x 10-7 mmHg | |

| Record name | KEPONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordecone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Kepone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kepone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0365.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystals, Tan to white, crystalline solid | |

CAS No. |

143-50-0 | |

| Record name | KEPONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordecone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordecone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kepone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlordecone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDECONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG5XJ88UDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kepone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDECONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1432 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,4-Metheno-2H-cyclobuta(cd)pentalen-2-one, 1,1a,3,3a,4,5,5,5a,5b,6-decachloroctahydro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PC82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

662 °F (decomposes) (NTP, 1992), 350 °C (decomp), 662 °F (Sublimes) | |

| Record name | KEPONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Kepone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kepone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0365.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Historical Synthesis of Kepone (Chlordecone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis of the organochlorine pesticide Kepone, known chemically as chlordecone. The document details the core chemical reactions, experimental protocols derived from original patent literature, and quantitative data regarding the technical-grade product. Additionally, it visualizes the synthesis workflow and relevant biological pathways to offer a multifaceted understanding for a scientific audience.

Introduction

Kepone (this compound) is a synthetic chlorinated polycyclic ketone first patented in 1952 by Allied Chemical.[1] Its chemical formula is C₁₀Cl₁₀O, and its IUPAC name is decachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one. It was primarily used as an insecticide to control a variety of pests on agricultural crops and in ant and cockroach traps.[2][3] Due to its high persistence in the environment, bioaccumulation, and significant toxicity to humans and wildlife, its production and use have been banned globally under the Stockholm Convention on Persistent Organic Pollutants.[4] The historical manufacturing process, particularly at a plant in Hopewell, Virginia, led to severe environmental contamination and serious health issues among workers, making it a significant case study in industrial toxicology and environmental law.[2]

Core Synthesis Reaction

The synthesis of Kepone is a two-step process starting from hexachlorocyclopentadiene (B6142220) (C₅Cl₆). The core of the synthesis involves the dimerization of two molecules of hexachlorocyclopentadiene, which is a Diels-Alder type reaction, followed by hydrolysis of the resulting intermediate to form the final ketone product.[4]

The overall reaction can be summarized as follows:

2 C₅Cl₆ + SO₃ → C₁₀Cl₁₀O + SO₂ + other byproducts

The reaction is conducted in the presence of sulfur trioxide (SO₃), which acts as a catalyst and a condensing agent.

Experimental Protocols

The following experimental protocols are adapted from the original patent filed by Everett E. Gilbert and Salvatore L. Giolito on behalf of Allied Chemical & Dye Corporation (U.S. Patent 2,616,825), granted on November 4, 1952.

Example 1: Synthesis in the Presence of an Inert Solvent

Materials:

-

Hexachlorocyclopentadiene: 273 parts by weight

-

Sulfur trioxide (as 20% oleum): 80 parts by weight

-

Carbon tetrachloride (solvent): 250 parts by weight

-

5% Sodium carbonate solution

-

Water

Procedure:

-

A solution of 273 parts of hexachlorocyclopentadiene in 250 parts of carbon tetrachloride is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

The solution is heated to a temperature of 60-65°C.

-

80 parts of sulfur trioxide are gradually added to the heated solution over a period of 1 hour while maintaining the temperature at 60-65°C.

-

After the addition of sulfur trioxide is complete, the reaction mixture is held at 60-65°C for an additional 2 hours.

-

The reaction mixture is then cooled to room temperature, and 500 parts of water are added to hydrolyze the intermediate product.

-

The mixture is stirred vigorously, and the carbon tetrachloride layer is separated.

-

The carbon tetrachloride layer is washed with a 5% sodium carbonate solution to neutralize any remaining acidic components, followed by a final wash with water.

-

The carbon tetrachloride is then distilled off, leaving behind the crude Kepone product.

-

The crude product is a tan to white crystalline solid.

Example 2: Synthesis without a Solvent

Materials:

-

Hexachlorocyclopentadiene: 546 parts by weight

-

Sulfur trioxide (as 20% oleum): 160 parts by weight

-

Water

Procedure:

-

546 parts of hexachlorocyclopentadiene are charged into a reaction vessel.

-

The material is heated to a temperature of 70-80°C.

-

160 parts of sulfur trioxide are slowly added to the heated hexachlorocyclopentadiene over 1.5 hours, ensuring the temperature does not exceed 80°C.

-

The reaction mixture is maintained at 70-80°C for an additional 3 hours after the sulfur trioxide addition is complete.

-

The reaction mixture is cooled, and a large volume of water is added to precipitate the crude product.

-

The solid product is filtered, washed with water until the washings are neutral, and then dried.

-

The resulting product is a crystalline solid with a melting point of approximately 350°C (with decomposition).

Data Presentation

The composition of technical grade Kepone produced commercially could vary. The following table summarizes the reported composition.

| Component | Percentage by Weight (Range 1) | Percentage by Weight (Typical)[3] |

| This compound | 88.6% - 99.4% | 94.5% |

| Water | 3.5% - 6.0% | 5.09% |

| Hexachlorocyclopentadiene | 0.1% | 0.10% |

| Methanol Insolubles | - | 0.30% |

| Sulfate | - | 0.01% |

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and two relevant biological pathways associated with this compound.

References

- 1. US10144532B2 - Craft using an inertial mass reduction device - Google Patents [patents.google.com]

- 2. US5318557A - Medication administering device - Google Patents [patents.google.com]

- 3. US4283255A - Mass transfer process - Google Patents [patents.google.com]

- 4. US5756349A - Production of erythropoietin - Google Patents [patents.google.com]

Early Toxicological Studies of Chlordecone: An In-depth Technical Guide

Introduction

Chlordecone, a synthetic chlorinated hydrocarbon, was first introduced as an insecticide in the 1950s. Its persistence in the environment and potential for bioaccumulation raised early concerns regarding its toxicological profile. This technical guide provides a comprehensive overview of the foundational toxicological studies of this compound conducted prior to 1980. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the early scientific understanding of this compound's effects. This guide synthesizes key findings on acute, subchronic, and chronic toxicity, as well as its reproductive and carcinogenic potential, with a focus on the experimental methodologies and quantitative data from these pioneering studies.

Acute Toxicity

Early investigations into the acute toxicity of this compound established its potent effects across various animal species. The primary measure of acute toxicity, the median lethal dose (LD50), was determined through single-dose administration studies.

Quantitative Data: Acute Toxicity

| Species | Strain | Route of Administration | Vehicle | LD50 (mg/kg) | Reference |

| Rat (Male) | Sherman | Oral | Corn Oil | 132 | Larson et al., 1979[1] |

| Rat (Female) | Sherman | Oral | Corn Oil | 126 | Larson et al., 1979[1] |

| Rabbit (Male) | Not Specified | Oral | Not Specified | 71 | Larson et al., 1979[1] |

| Dog | Not Specified | Oral | Not Specified | 250 | Stockholm Convention[2] |

| Mouse | Not Specified | Oral | Not Specified | 95-125 | Huber, 1965 |

Experimental Protocols: Acute Toxicity Studies

The methodologies employed in these early studies, while varying slightly, generally followed a consistent protocol to determine the LD50.

DOT Script for Acute Toxicity Experimental Workflow

References

Chlordecone: A Technical Guide to its Discovery, Patent History, and Mechanism

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the organochlorine insecticide Chlordecone, from its initial synthesis and patenting to its toxicological profile and mechanisms of action.

Discovery and Initial Synthesis

This compound, a synthetic chlorinated organic compound, was first synthesized in 1951 and subsequently patented in 1952 by Allied Chemical Corporation.[1][2][3] It was introduced commercially in the United States in 1958 under the trade names Kepone® and GC-1189.[1][4] The compound was developed for its efficacy as an agricultural insecticide, miticide, and fungicide, particularly against leaf-eating insects, ants, and cockroaches.[1][3][5]

The synthesis of this compound is a multi-step process. It can be produced by the dimerization of hexachlorocyclopentadiene (B6142220), which is then hydrolyzed to a ketone.[6] Another described method involves the radical-induced coupling of hexachlorocyclopentadiene with tetrachloroethylene (B127269) in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions and elevated temperatures to achieve chlorination and the formation of its characteristic cage-like structure.[5]

Experimental Protocol: General Synthesis of this compound

-

Reactants: Hexachlorocyclopentadiene, sulfur trioxide (or other condensing agents/catalysts).

-

Procedure (Illustrative):

-

Hexachlorocyclopentadiene is subjected to a dimerization reaction, often facilitated by an acidic condensing agent.

-

The resulting intermediate is hydrolyzed to form the ketone group, yielding the final bis-homocubane structure of this compound (decachlorooctahydro-1,3,4-metheno-2H-cyclobuta[cd]pentalen-2-one).[6]

-

The crude product is then purified, typically via recrystallization, to yield a tan to white crystalline solid.[6]

-

Patent History

The foundational patents for this compound were granted to Allied Chemical & Dye Corporation in 1952, securing the intellectual property for its composition, synthesis, and application.[7]

| Patent Number | Filing/Grant Date | Assignee | Key Claims (Inferred) |

| U.S. Patent 2,616,825 | 1952 | Allied Chemical & Dye Corporation | The chemical composition of decachlorooctahydro-1,3,4-metheno-2H-cyclobuta[cd]pentalen-2-one; Its use as an insecticide.[7] |

| U.S. Patent 2,616,928 | 1952 | Allied Chemical & Dye Corporation | A method for preparing the insecticide by reacting hexachlorocyclopentadiene with an acidic condensing agent.[7] |

Early Toxicological Profile

Initial and subsequent toxicological studies revealed that this compound possesses high acute toxicity and significant chronic health risks.[1] The International Agency for Research on Cancer (IARC) has classified it as a possible human carcinogen (Group 2B).[1]

Data Presentation: Acute Toxicity Data

The following table summarizes key acute toxicity values from studies in various animal models.

| Metric | Species | Route | Value |

| LD₅₀ | Rat | Oral | 95 - 140 mg/kg[1][6][7][8] |

| LD₅₀ | Dog | Oral | 250 mg/kg[7] |

| LD₅₀ | Rabbit | Dermal (male) | 410 mg/kg[8] |

| LD₅₀ | Rabbit | Oral | 65 mg/kg[1] |

Chronic exposure at lower doses (1-10 mg/kg/day) in experimental animals has been shown to induce neurotoxicity, immunotoxicity, and reproductive toxicity, as well as damage to the liver and musculoskeletal system.[1]

Experimental Protocol: Acute Oral Toxicity (LD₅₀) Study

This protocol is a generalized representation based on standard toxicological testing methods.

-

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.

-

Test System: Typically Wistar or Sprague-Dawley rats, young adults, separated by sex.

-

Procedure:

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Administration: A single dose is administered to fasted animals via oral gavage. Multiple dose groups are used, with a control group receiving only the vehicle.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, changes in behavior), and body weight changes over a period of 14 days.[1]

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD₅₀ value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis.

-

Signaling Pathways and Mechanism of Action

This compound's neurotoxicity is a primary feature of its toxicological profile. The characteristic tremors and hyperexcitability are linked to its interference with major neurotransmitter systems.[1][9] It acts as a central nervous system stimulant, primarily by antagonizing GABA-gated chloride channels.[5] Additionally, it disrupts the serotonin (B10506) (5-HT) system, leading to an increased turnover of serotonin, which is strongly implicated in the observed tremor activity.[9][10] this compound is also recognized as an endocrine-disrupting chemical due to its estrogenic properties.[11]

Visualizations

Caption: Mechanism of this compound-induced neurotoxicity.

Caption: Logical workflow for toxicological assessment.

References

- 1. chm.pops.int [chm.pops.int]

- 2. acs.org [acs.org]

- 3. encyclopediavirginia.org [encyclopediavirginia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound (Ref: ENT 16391) [sitem.herts.ac.uk]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C10Cl10O | CID 299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. On the neurotoxicity of this compound: a role for gamma-aminobutyric acid and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound exposure on brain neurotransmitters: possible involvement of the serotonin system in this compound-elicited tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physicochemical Properties of Chlordecone Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordecone, a synthetic chlorinated organic compound, was formerly used as an agricultural insecticide, miticide, and fungicide.[1] Due to its high persistence in the environment and potential for bioaccumulation and biomagnification, it is now recognized as a persistent organic pollutant (POP) and its use has been widely discontinued.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound crystals, intended for researchers, scientists, and professionals in drug development who may encounter this compound in environmental or toxicological studies.

This compound is chemically related to Mirex, another organochlorine pesticide.[1] It presents as a tan to white crystalline solid and is odorless.[2][3] A key characteristic of this compound is its tendency to form hydrates upon exposure to humidity at room temperature.[3][4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound crystals, compiled from various scientific sources. It is important to note that some variation exists in the reported values across different studies and databases.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀Cl₁₀O | [2] |

| Molar Mass | 490.633 g/mol | [2] |

| Appearance | Tan to white crystalline solid | [2][3] |

| Odor | Odorless | [2][3] |

| Density | 1.6 g/cm³ | [2] |

| Melting Point | 349 °C (decomposes) | [2] |

| 350 °C (decomposes) | [1][3][4] | |

| Boiling Point | Decomposes before boiling | [5] |

| Vapor Pressure | 3.0-4.0 x 10⁻⁵ Pa | [1] |

| 2.25 x 10⁻⁷ mm Hg at 25°C | [4] | |

| 3.5 x 10⁻⁵ mPa at 20°C | [5] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Water Solubility | 1-3.0 mg/L | [1] |

| 0.27 g/100 mL | [2] | |

| 2.70 mg/L at 25°C | [4] | |

| 3.0 mg/L at 20°C, pH 7 | [5] | |

| Solubility in Organic Solvents | Soluble in acetone, ketone, acetic acid. Slightly soluble in benzene, hexane. | [2][4] |

| Octanol-Water Partition Coefficient (log Kow) | 4.50 | [1][5] |

| 5.41 | [1][2][4] | |

| Henry's Law Constant | 2.0 x 10⁻² to 5.45 x 10⁻³ Pa m³/mole (25 °C) | [1] |

Crystal Structure and Polymorphism

A definitive, publicly available experimental crystal structure of this compound, determined through techniques like X-ray crystallography, could not be located in the searched literature and databases. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this compound. While the molecular structure is well-established, the precise arrangement of molecules within the crystal lattice remains uncharacterized in the public domain.

Similarly, no studies specifically investigating the polymorphism of this compound crystals were identified. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, which can have different physicochemical properties. The absence of such studies means that it is currently unknown whether this compound can exist in different polymorphic forms.

This compound is known to readily form a hydrate (B1144303) in the presence of moisture.[3][4] The structure of this hydrated form has been depicted in scientific literature, showing the addition of a water molecule to the ketone group.

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure consistency and comparability of data. The following sections outline the general principles of the methodologies used for the key parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property. For organochlorine pesticides like this compound, the melting point is typically determined using the capillary method.

Methodology:

-

A small amount of the finely powdered crystalline substance is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a heating apparatus, such as an oil bath or a metal block, equipped with a calibrated thermometer or a thermocouple.

-

The temperature is raised slowly and at a controlled rate.

-

The temperature range over which the substance melts, from the appearance of the first droplet of liquid to the complete liquefaction of the solid, is recorded as the melting point. For substances like this compound that decompose, the temperature at which decomposition begins is noted.

Water Solubility Determination

The water solubility of a chemical is a critical parameter for assessing its environmental fate and transport. For compounds with low solubility like this compound, the column elution method or the flask method as described in OECD and EPA guidelines are appropriate.

Methodology (Flask Method - general principles):

-

An excess amount of the crystalline substance is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The saturated solution is then filtered or centrifuged to remove any undissolved solid particles.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Vapor Pressure Determination

Vapor pressure is a measure of the tendency of a substance to transition into the gaseous phase. The OECD Guideline 104 describes several methods for determining vapor pressure, including the dynamic method, static method, and effusion methods.

Methodology (Static Method - general principles):

-

A sample of the substance is placed in a thermostatically controlled container connected to a pressure measuring device.

-

The system is evacuated to remove air.

-

The temperature is maintained at a constant value until the vapor pressure of the substance reaches equilibrium.

-

The equilibrium vapor pressure is recorded at different temperatures to establish the vapor pressure curve.

Octanol-Water Partition Coefficient (Kow) Determination

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in predicting its bioaccumulation potential. The shake-flask method, as described in EPA and OECD guidelines, is a common method for its determination.

Methodology (Shake-Flask Method):

-

A known amount of the substance is dissolved in a mixture of n-octanol and water in a separatory funnel or a centrifuge tube.

-

The mixture is shaken vigorously for a specific period to allow for the partitioning of the substance between the two phases to reach equilibrium.

-

The mixture is then centrifuged to ensure complete separation of the octanol (B41247) and water phases.

-

The concentration of the substance in both the octanol and water phases is determined using an appropriate analytical method.

-

The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.

Signaling Pathways and Experimental Workflows

This compound-Induced Endocrine Disruption Pathway

This compound is a known endocrine-disrupting chemical (EDC). Its primary mechanism of toxicity involves interference with the estrogen signaling pathway. The following diagram illustrates the adverse outcome pathway (AOP) for this compound-induced endocrine disruption.

Caption: Adverse Outcome Pathway for this compound Endocrine Disruption.

General Experimental Workflow for Physicochemical Characterization of Crystalline Pesticides

The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of a crystalline pesticide such as this compound.

Caption: Physicochemical Characterization Workflow for Crystalline Pesticides.

References

Chlordecone's Neurotoxic Footprint in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide synthesizes the core mechanisms of chlordecone-induced neurotoxicity as elucidated through rodent models. It provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways implicated in the neurotoxic effects of this persistent organochlorine pesticide.

Core Neurotoxic Mechanisms of this compound

This compound (Kepone) exerts its neurotoxicity through a multi-faceted mechanism, primarily targeting key neuronal processes. The hallmark signs of this compound poisoning in rodents, including hyperexcitability, tremors, and altered motor coordination, are underpinned by disruptions in neurotransmitter systems, ion homeostasis, and cellular energy metabolism.[1][2] The neurotoxic effects are closely correlated with the concentration of this compound in the brain and plasma.[3]

Disruption of Neurotransmitter Systems

This compound significantly impacts several major neurotransmitter systems, with the most pronounced effects observed in the serotonergic, GABAergic, and dopaminergic pathways.

-

Serotonergic System: A key target of this compound is the serotonin (B10506) (5-HT) system.[1] The pesticide has been shown to increase the turnover of serotonin, leading to elevated levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.[4] This increased serotonergic activity is strongly implicated in the manifestation of tremors.[1][4] Furthermore, this compound induces a reduction in the number of 5-HT1 receptors in the striatum and hippocampus.[1] Studies in female rats have demonstrated a significant dose-dependent reduction in the specific binding of ³H-5-HT in the striatum.[5] Proestrous treatment with this compound in female rodents also attenuates the normal increase in 5-HT and ³H-5-HT binding.[6]

-

GABAergic System: this compound impairs the function of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). It has been shown to reduce the rate of GABA accumulation in the striatum, a phenomenon that precedes the onset of tremors.[1] This decrease in striatal GABAergic tone is thought to contribute to the hyperexcitability observed in this compound-treated rodents.[1]

-

Dopaminergic System: The dopaminergic system is also affected by this compound, although the effects appear to be complex and may depend on the duration of exposure. This compound has been found to decrease the binding and uptake of dopamine (B1211576) in rat brain synaptosomes, with the uptake being more sensitive to the pesticide than binding.[7] In mice, after eight days of exposure, this compound significantly decreased both the uptake and K⁺-stimulated release of ³H-dopamine from striatal slices.[8] However, some studies have reported no significant changes in whole-brain dopamine levels or synthesis rates after acute or 10-day exposure in rats.[9] The basal ganglia, a region rich in dopaminergic neurons, is suggested to be a primary site of this compound's neurotoxic action in mice.[10]

Perturbation of Cellular Ion Homeostasis and Energy Metabolism

This compound disrupts fundamental cellular processes by targeting key enzymes involved in ion transport and energy production.

-

Inhibition of ATPases: this compound is a potent inhibitor of Na⁺/K⁺-ATPase and Mg²⁺-ATPase in rodent brain synaptosomes.[11] The inhibition of Na⁺/K⁺-ATPase is noncompetitive and has been observed both in vitro and in vivo.[11][12] In rats treated with this compound for 10 days, a significant reduction in Na⁺/K⁺-ATPase activity was observed in the brain, and this inhibition persisted even after 45 days of withdrawal from treatment.[13] Oligomycin-sensitive Mg²⁺-ATPase activity, a component of mitochondrial ATP synthase, is also significantly decreased in the brain, liver, and kidney of this compound-treated rats.[13] The inhibition of these critical ion pumps disrupts the electrochemical gradients necessary for neuronal excitability and neurotransmitter transport.

-

Mitochondrial Dysfunction and Oxidative Stress: this compound induces mitochondrial dysfunction, which can lead to oxidative stress.[14][15] Studies have shown that this compound's neurotoxicity is a consequence of oxidative stress-mediated insults and mitochondrial disturbances.[14][15] This is supported by findings of increased markers of oxidative damage to proteins and lipids in the brains of exposed animals.[16]

Quantitative Data on this compound Neurotoxicity in Rodents

The following tables summarize key quantitative data from studies on this compound neurotoxicity in rodent models.

| Parameter | Animal Model | Value | Reference |

| Oral LD₅₀ | Rat | 95 mg/kg | [17][18] |

| Cumulative Oral LD₅₀ | Mouse | 180-200 mg/kg | [2] |

| Dermal LD₅₀ | Rabbit | 345-410 mg/kg | [17][18] |

Table 1: Acute Toxicity of this compound in Rodents

| Parameter | Animal Model | Brain Region | Effect | Reference |

| 5-HT1 Receptor Bmax | Rat | Striatum, Hippocampus | Reduction | [1] |

| ³H-5-HT Specific Binding | Female Rat | Striatum | Significant reduction | [5] |

| GABA Accumulation Rate | Rat | Striatum | Reduction | [1] |

| ³H-Dopamine Uptake | Rat | Brain Synaptosomes | Decreased (IC₅₀ ≈ 25-50 µM) | [7] |

| ³H-Dopamine Binding | Rat | Brain Synaptosomes | Decreased (IC₅₀ ≈ 25-50 µM) | [7] |

| ³H-Dopamine Uptake | Mouse | Striatal Slices | Significantly reduced after 8 days | [8] |

| K⁺-stimulated ³H-Dopamine Release | Mouse | Striatal Slices | Significantly reduced after 8 days | [8] |

| 5-HIAA Levels | Rat | Brain | Significantly increased | [4] |

Table 2: Effects of this compound on Neurotransmitter Systems in Rodents

| Parameter | Animal Model | Tissue | Effect | Reference |

| Na⁺/K⁺-ATPase Activity | Rat | Brain Synaptosomes | Inhibition (IC₅₀ = 0.9-56 µM) | [12] |

| Na⁺/K⁺-ATPase Activity | Rat | Brain | Significant reduction (persists after withdrawal) | [13] |

| Mg²⁺-ATPase Activity | Rat | Brain Synaptosomes | Inhibition | [11] |

| Oligomycin-Sensitive Mg²⁺-ATPase Activity | Rat | Brain, Liver, Kidney | Significant decrease | [13] |

Table 3: Effects of this compound on ATPase Activity in Rats

| Parameter | Animal Model | Dosage | Brain Concentration | Plasma Concentration | Reference |

| Motor Incoordination | Mouse | 10-50 mg/kg/day | 10-65 µg/g | 10-25 µg/ml | [3] |

| Mortality | Mouse | 10-50 mg/kg/day | 0.10-0.41 mg/g | - | [3] |

Table 4: Brain and Plasma Concentrations of this compound Associated with Neurotoxicity in Mice

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound neurotoxicity.

Animal Models and Compound Administration

-

Animal Models: Studies have predominantly used male Sprague-Dawley rats and male ICR or C57BL/6JRj mice.[2][9][19]

-

Compound Administration: this compound is typically dissolved in a corn oil vehicle for oral administration (gavage).[2] For intraperitoneal injections, it can be dissolved in dimethylsulfoxide (DMSO) and diluted in saline.[19] Administration routes and volumes should adhere to approved institutional animal care and use committee (IACUC) guidelines.[20][21]

Preparation of Brain Synaptosomes

Synaptosomes, which are isolated nerve terminals, are a crucial tool for studying synaptic function.

-

Homogenization: Brain tissue (e.g., whole brain, striatum) is homogenized in ice-cold HEPES-buffered sucrose (B13894) (0.32 M sucrose, 4 mM HEPES, pH 7.4) containing protease and phosphatase inhibitors.[22] A glass-Teflon homogenizer with a motor-driven pestle is typically used.[22]

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction (P2 pellet).[23] This involves a low-speed spin to remove nuclei and large debris, followed by a higher-speed spin to pellet the crude synaptosomal and mitochondrial fraction.[23]

-

Purification (Optional): For higher purity, the crude synaptosomal fraction can be further purified using a sucrose or Ficoll density gradient.[24]

Measurement of Neurotransmitter Uptake and Release

-

Radiolabeled Neurotransmitters: The uptake and release of neurotransmitters like dopamine and serotonin are often assayed using their radiolabeled counterparts (e.g., ³H-dopamine, ³H-serotonin).[7][8]

-

Synaptosomal Incubation: Prepared synaptosomes are incubated with the radiolabeled neurotransmitter in a physiological buffer.

-

Uptake Measurement: After incubation, the synaptosomes are rapidly filtered and washed to separate them from the incubation medium. The amount of radioactivity retained by the synaptosomes is then measured to quantify uptake.

-

Release Measurement: To measure release, synaptosomes pre-loaded with a radiolabeled neurotransmitter are stimulated with a depolarizing agent like potassium chloride (KCl). The amount of radioactivity released into the supernatant is then quantified.

Assessment of ATPase Activity

-

Enzyme Preparation: Synaptosomal membranes or other subcellular fractions are prepared as the source of ATPase enzymes.[11][13]

-

Assay Principle: The activity of ATPases is determined by measuring the amount of inorganic phosphate (B84403) (Pi) liberated from ATP.

-

Specific Inhibition: To differentiate between different types of ATPases, specific inhibitors are used. For example, ouabain (B1677812) is used to inhibit Na⁺/K⁺-ATPase, and oligomycin (B223565) is used to inhibit mitochondrial F₀F₁-ATPase (oligomycin-sensitive Mg²⁺-ATPase).[13]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in this compound neurotoxicity.

Caption: Overview of this compound's Neurotoxic Mechanisms.

Caption: General Experimental Workflow for Studying this compound Neurotoxicity.

This technical guide provides a foundational understanding of the mechanisms of this compound neurotoxicity in rodent models, offering valuable insights for researchers and professionals in the fields of toxicology and drug development. The compiled data and outlined protocols serve as a resource for designing future studies and for the development of potential therapeutic interventions.

References

- 1. On the neurotoxicity of this compound: a role for gamma-aminobutyric acid and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of neurotoxicity induced by oral administration of this compound (Kepone) in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correlation between neurotoxicity and this compound (Kepone) levels in brain and plasma in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound exposure on brain neurotransmitters: possible involvement of the serotonin system in this compound-elicited tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin receptors in striatum after this compound treatment of adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proestrous effects of this compound on the serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound interaction with catecholamine binding and uptake in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo and in vitro synthesis, release, and uptake of [3-H]-dopamine in mouse striatal slices after in vivo exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lack of effects of this compound on synthesis rates, steady state levels and metabolites of catecholamines in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The basal ganglia in this compound-induced neurotoxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on pH and temperature dependent substrate activation kinetics of rat brain synaptosomal ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Na+/K(+)-ATPase in rat brain and erythrocytes as a possible target and marker, respectively, for neurotoxicity: studies with this compound, organotins and mercury compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound toxicity: effect of withdrawal of treatment on ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Pesticide this compound Promotes Parkinsonism-like Neurodegeneration with Tau Lesions in Midbrain Cultures and C. elegans Worms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Increased levels of oxidative stress markers detected in the brains of mice devoid of prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. echemi.com [echemi.com]

- 19. biorxiv.org [biorxiv.org]

- 20. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]

- 21. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 22. researchgate.net [researchgate.net]

- 23. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Chlordecone: A Technical Guide to its Environmental Fate and Transport in Volcanic Soils

For Researchers, Scientists, and Drug Development Professionals

The widespread and prolonged use of the organochlorine insecticide Chlordecone in the banana plantations of the French West Indies has resulted in persistent and extensive contamination of the region's unique volcanic soils.[1][2] This technical guide provides a comprehensive overview of the key factors governing the environmental fate and transport of this compound in these soils, with a focus on quantitative data, experimental methodologies, and the complex interplay of physical, chemical, and biological processes. Understanding these dynamics is critical for developing effective remediation strategies and mitigating the ongoing risks to human health and ecosystems.[1][3]

Physicochemical Properties and Sorption Behavior in Volcanic Soils

This compound is a highly persistent and hydrophobic molecule, properties that are central to its environmental behavior.[4][5] Its fate in volcanic soils, particularly Andosols and Nitisols, is strongly dictated by its interaction with soil components, most notably soil organic carbon (SOC) and specific clay minerals.[5][6]

Volcanic soils in regions like Guadeloupe and Martinique are rich in allophanes, a type of amorphous clay with a high specific surface area and a unique porous microstructure.[7][8] This structure plays a crucial role in the physical trapping and sequestration of this compound, significantly limiting its mobility.[8][9]

Table 1: Soil Properties and this compound Sorption Coefficients in Volcanic Soils

| Soil Type | Soil Organic Carbon (SOC) Content (%) | Partition Coefficient (Kd) (L kg⁻¹) | Organic Carbon-Water Partitioning Coefficient (Koc) (L kg⁻¹) | Reference |

| Tropical Volcanic Soils | Variable | 35.56 - 144.96 | 1218 - 2547 | [10] |

| Andosol | High | - | 17,000 - 20,000 | [5] |

| Nitisol | Lower than Andosol | - | 2,500 | [5] |

| Various Tropical Soils | Statistically significant correlation between Kd/Kf and SOC | - | 1218 - 2547 | [11] |

Note: "-" indicates data not specified in the cited sources.

The high sorption of this compound to these soils is a double-edged sword. While it retards immediate leaching to groundwater, it also creates a long-term reservoir of the pesticide in the topsoil, leading to chronic contamination of the surrounding environment.[12]

Transport Mechanisms: Leaching, Runoff, and Erosion

Despite its strong affinity for soil particles, this compound is transported from contaminated areas primarily through leaching and surface runoff, driven by the region's intense rainfall.[12][13] The transport of this compound is intricately linked to the movement of soil particles, particularly colloids and suspended sediments, to which it is strongly sorbed.[12]

Leaching

Leaching is the downward movement of this compound through the soil profile with infiltrating water.[6] Modeling studies, such as the WISORCH model, have been developed to predict the long-term leaching of this compound based on soil organic carbon content and the Koc value.[6] These models initially predicted that pollution could last for centuries, though more recent data suggests a potentially faster dissipation rate.[6][14]

Runoff and Erosion

Surface runoff, especially during heavy rainfall events, can transport significant amounts of this compound-laden soil particles into rivers and coastal waters.[12] This process is a major pathway for the contamination of aquatic ecosystems and the marine food web.[7][12] The presence of allophanes in the soil is a key factor, as these clays (B1170129) can act as carriers for this compound into aquatic environments.[4][7]

Biodegradation and Transformation

For a long time, this compound was considered to be non-biodegradable in the environment.[6] However, recent research has provided evidence of its microbial transformation under both aerobic and anaerobic conditions, challenging the paradigm of its extreme persistence.[15][16][17]

Anaerobic Dechlorination

Under anaerobic conditions, indigenous soil microbes have been shown to dechlorinate this compound, breaking open its cage structure to form various transformation products, including polychloroindenes and carboxylated intermediates.[15][17] Some studies have even identified a fully dechlorinated product, indicating the potential for complete breakdown of the molecule.[18]

Aerobic Mineralization

While slower than anaerobic transformation, some studies have detected low but significant mineralization of this compound to ¹⁴CO₂ in aerobic soil microcosms, indicating that some microorganisms can use it as a carbon source.[16]

Table 2: this compound Half-Life and Degradation Products

| Condition | Estimated Half-Life (DT50) | Key Transformation Products | Reference |

| Field observations (updated model) | 5 years | Not specified in detail | [14][19][20] |

| Anaerobic microcosms | Not specified | Monohydro-, dihydro-, trihydrothis compound derivatives; Polychloroindenes; Carboxylated polychloroindenes | [15][17] |

| Aerobic microcosms | Not specified | ¹⁴CO₂ (from ¹⁴C-chlordecone) | [16] |

| Anaerobic enrichment cultures | Not specified | Pentachloroindene, Chlordecthiol, Methyl chlordecsulfide | [21] |

The discovery of these degradation pathways offers new avenues for developing bioremediation strategies for this compound-contaminated soils.

Experimental Protocols

A variety of experimental methods are employed to study the fate and transport of this compound in volcanic soils.

Soil Microcosm Studies

Objective: To investigate the biodegradation and transformation of this compound under controlled laboratory conditions.

Methodology:

-

Soil samples are collected from contaminated sites in the French West Indies.[15]

-

Microcosms are prepared in serum bottles containing soil and either artificial groundwater or water from the collection site.[15]

-

For anaerobic studies, the microcosms are sealed and purged with an inert gas to remove oxygen. Resazurin can be added as a redox indicator.[15]

-

The microcosms are amended with ¹⁴C-labeled or unlabeled this compound. Electron donors like ethanol (B145695) and acetone (B3395972) may be added to stimulate microbial activity.[15][17]

-

Sterile controls are included to distinguish between biotic and abiotic degradation.[15]

-

The microcosms are incubated in the dark at a controlled temperature.[21]

-

Samples of the soil slurry and headspace are periodically collected and analyzed for this compound and its transformation products using techniques like LC-MS and GC-MS.[15][18] Mineralization is monitored by trapping ¹⁴CO₂.[16]

Sorption-Desorption Experiments

Objective: To quantify the partitioning of this compound between the soil and water phases.

Methodology:

-

Batch equilibrium experiments are conducted using soil samples with varying properties.

-

A known mass of soil is mixed with a solution containing this compound at different concentrations.

-

The mixtures are agitated for a specific period to reach equilibrium.

-

The soil and solution are then separated by centrifugation.

-

The concentration of this compound remaining in the solution is measured.

-

The amount of this compound sorbed to the soil is calculated by difference.

-

Sorption isotherms (e.g., Freundlich or Langmuir) are fitted to the data to determine sorption coefficients (Kd and Koc).[10][11]

-

Desorption is studied by replacing the supernatant with a fresh solution and measuring the amount of this compound released from the soil over time.

Leaching Column Studies

Objective: To simulate the movement of this compound through the soil profile under the influence of water flow.

Methodology:

-

Intact or repacked soil columns are prepared.

-

The soil surface is contaminated with a known amount of this compound.

-

Simulated rainfall of a specific intensity and duration is applied to the top of the column.

-

Leachate is collected from the bottom of the column at regular intervals.

-

The concentration of this compound in the leachate is analyzed to determine its mobility.

-

At the end of the experiment, the soil column can be sectioned and analyzed to determine the distribution of this compound within the soil profile.

Analytical Methods for this compound Quantification

Objective: To accurately measure the concentration of this compound in soil, water, and biological samples.

Methodology:

-

Extraction: Accelerated Solvent Extraction (ASE) with a mixture of dichloromethane (B109758) and acetone is a common method for extracting this compound from soil samples.[22][23] Liquid-liquid extraction is used for water samples.[23]

-

Clean-up: A clean-up step, often using Florisil cartridges, is necessary to remove interfering substances from the extracts.[22]

-

Analysis: Gas Chromatography coupled with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) are the primary analytical techniques for the sensitive and selective quantification of this compound.[22][23][24] The use of internal standards, such as ¹³C-labeled this compound, is crucial for accurate quantification.[25] Solid-phase microextraction (SPME) can be used as a simplified and solvent-free sample preparation method.[26]

Visualizing Key Processes

The following diagrams illustrate the complex interplay of factors governing the fate and transport of this compound in volcanic soils.

Caption: Overview of this compound's fate and transport pathways in volcanic soils.

Caption: Experimental workflow for a soil column leaching study.

Caption: Simplified proposed pathway for the anaerobic biodegradation of this compound.

Conclusion

The environmental fate and transport of this compound in volcanic soils are governed by a complex interplay of strong sorption to soil organic matter and clays, slow but significant transport via leaching and erosion, and newly understood biodegradation pathways. The unique properties of volcanic soils, particularly the presence of allophanes, play a critical role in the long-term sequestration of this persistent pollutant. While the challenge of this compound contamination is significant and long-lasting, ongoing research into its environmental behavior is crucial for developing effective management and remediation strategies to protect human health and the fragile ecosystems of the French West Indies.

References

- 1. This compound exposure and adverse effects in French West Indies populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejatlas.org [ejatlas.org]

- 3. ‘A deliberate poisoning’: how a banned pesticide haunts the French Caribbean | Caribbean | The Guardian [theguardian.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Long-term pollution by this compound of tropical volcanic soils in the French West Indies: a simple leaching model accounts for current residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. archimer.ifremer.fr [archimer.ifremer.fr]

- 8. researchgate.net [researchgate.net]

- 9. Physical limitation of pesticides (this compound) decontamination in volcanic soils: Fractal approach and numerical simulation - Les Publications du Cirad [publications.cirad.fr]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. agritrop.cirad.fr [agritrop.cirad.fr]

- 14. researchgate.net [researchgate.net]

- 15. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Long-term pollution by this compound of tropical volcanic soils in the French West Indies: New insights and improvement of previous predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Long-term pollution by this compound of tropical volcanic soils in the French West Indies: New insights and improvement of previous predictions - Les Publications du Cirad [publications.cirad.fr]

- 21. Microbial Transformation of this compound and Two Transformation Products Formed During in situ Chemical Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of surface water reveals land pesticide contamination: an application for the determination of this compound-polluted areas in Guadeloupe, French West Indies - ProQuest [proquest.com]

- 24. Determination of soil content in this compound (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cabidigitallibrary.org [cabidigitallibrary.org]

- 26. agritrop.cirad.fr [agritrop.cirad.fr]

Chlordecone Degradation in Anaerobic Soil Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anaerobic degradation pathways of chlordecone, a persistent organochlorine pesticide, in soil environments. It synthesizes findings from key research to offer detailed experimental protocols, quantitative data summaries, and visual representations of the degradation processes and experimental workflows. This document is intended to serve as a comprehensive resource for professionals engaged in environmental remediation research and the development of analogous degradation pathways for other recalcitrant molecules.

Introduction